molecular formula C13H21N3 B15045138 Diethyl-(2-(phenyl-hydrazono)-propyl)-amine

Diethyl-(2-(phenyl-hydrazono)-propyl)-amine

Cat. No.: B15045138
M. Wt: 219.33 g/mol
InChI Key: SHBRHXIRAAZLAA-WYMLVPIESA-N
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Description

Diethyl-(2-(phenyl-hydrazono)-propyl)-amine is an organic compound that falls under the category of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(2-(phenyl-hydrazono)-propyl)-amine typically involves the reaction of diethylamine with a phenylhydrazone derivative. One common method is the condensation reaction between diethylamine and 2-(phenylhydrazono)propanal under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(2-(phenyl-hydrazono)-propyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Diethyl-(2-(phenyl-hydrazono)-propyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Diethyl-(2-(phenyl-hydrazono)-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A related compound with similar hydrazone functionality.

    Diethylamine: Shares the diethylamine moiety but lacks the hydrazone group.

    2-(Phenylhydrazono)propanal: A precursor in the synthesis of Diethyl-(2-(phenyl-hydrazono)-propyl)-amine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N-[(E)-1-(diethylamino)propan-2-ylideneamino]aniline

InChI

InChI=1S/C13H21N3/c1-4-16(5-2)11-12(3)14-15-13-9-7-6-8-10-13/h6-10,15H,4-5,11H2,1-3H3/b14-12+

InChI Key

SHBRHXIRAAZLAA-WYMLVPIESA-N

Isomeric SMILES

CCN(CC)C/C(=N/NC1=CC=CC=C1)/C

Canonical SMILES

CCN(CC)CC(=NNC1=CC=CC=C1)C

Origin of Product

United States

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